Cas no 72209-20-2 (2-Chloroadenosine-5’-carboxy-2’,3’-acetonide)

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide structure
72209-20-2 structure
商品名:2-Chloroadenosine-5’-carboxy-2’,3’-acetonide
CAS番号:72209-20-2
MF:C10H10ClN5O5
メガワット:315.67000
CID:976991
PubChem ID:14775448

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide 化学的及び物理的性質

名前と識別子

    • 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide
    • 1-(6-amino-2-chloro-purin-9-yl)-β-D-1-deoxy-ribofuranuronic acid
    • 2-Chloroadenosine-5'-carboxy-2',3'-acetonide
    • 5'-CARBOXY-2-CHLORO-2'-3'-O-ISOPROPYLIDENEADENOSINE
    • SCHEMBL7205288
    • MFCD09750846
    • (3AS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
    • CID 14775448
    • 72209-20-2
    • A-d-ribofuranosyluronic Acid)adenine
    • (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
    • AKOS027420444
    • XCA20919
    • 2-chloro-9-(2-3-o-isopropylidene-
    • 2-Chloro-9-(2-3-o-isopropylidene--D-ribofuranosyluronic acid)adenine
    • F52265
    • (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylicacid
    • CS-0162321
    • 5'-Carboxy-2-chloro-2'-3'-O-isopropylidene-D-adenosine
    • DS-3332
    • S)-N-Cbz-3-Aminopyrrolidine
    • (3aR,4R,6S,6aS)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
    • 2-CHLORO-9-(2-3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSYLURONIC ACID)ADENINE
    • 72209-19-9
    • AKOS030255451
    • 4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
    • インチ: InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1
    • InChIKey: AAIOFNJSAFFWKY-HEZDBXPZSA-N
    • ほほえんだ: CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C

計算された属性

  • せいみつぶんしりょう: 315.03700
  • どういたいしつりょう: 355.0683463g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 135Ų

じっけんとくせい

  • ゆうかいてん: 260-262°C
  • PSA: 156.61000
  • LogP: -0.65310

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C363900-250mg
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide
72209-20-2
250mg
$ 460.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-213784-100 mg
2-Chloroadenosine-5'-carboxy-2',3'-acetonide,
72209-20-2
100MG
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-213784-100mg
2-Chloroadenosine-5'-carboxy-2',3'-acetonide,
72209-20-2
100mg
¥2858.00 2023-09-05
TRC
C363900-50mg
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide
72209-20-2
50mg
$ 121.00 2023-04-18
TRC
C363900-500mg
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide
72209-20-2
500mg
$ 890.00 2023-04-18
TRC
C363900-25mg
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide
72209-20-2
25mg
$ 87.00 2023-04-18
A2B Chem LLC
AC73365-100mg
2-Chloroadenosine-5'-carboxy-2',3'-acetonide
72209-20-2
100mg
$300.00 2024-04-19
TRC
C363900-100mg
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide
72209-20-2
100mg
$ 184.00 2023-09-08
A2B Chem LLC
AC73365-25mg
2-Chloroadenosine-5'-carboxy-2',3'-acetonide
72209-20-2
25mg
$219.00 2024-04-19

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide 関連文献

2-Chloroadenosine-5’-carboxy-2’,3’-acetonideに関する追加情報

Introduction to 2-Chloroadenosine-5'-carboxy-2',3'-acetonide (CAS No. 72209-20-2)

2-Chloroadenosine-5'-carboxy-2',3'-acetonide, also known by its CAS registry number CAS No. 72209-20-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction. The modification of adenosine with a chloro group at the 2-position and an acetonide protecting group at the 5'-position introduces unique chemical and pharmacological properties, making it a valuable tool for research and potential therapeutic applications.

The structure of 2-Chloroadenosine is characterized by the presence of a chlorine atom at the 2-position of the adenine ring, which alters its chemical reactivity and biological activity compared to unmodified adenosine. The acetonide group at the 5'-position serves as a protecting group, stabilizing the molecule during synthesis and potentially influencing its bioavailability when used in biological systems. This compound has been studied extensively for its potential as an antiviral agent, particularly against RNA viruses, due to its ability to inhibit viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase.

Recent advancements in medicinal chemistry have highlighted the importance of nucleoside analogs like 2-Chloroadenosine in antiviral therapy. For instance, studies have demonstrated that this compound exhibits potent activity against Zika virus, a mosquito-borne flavivirus that has caused significant public health concern in recent years. The mechanism of action involves the incorporation of the nucleoside analog into viral RNA during replication, leading to chain termination and inhibition of viral propagation. These findings underscore the potential of CAS No. 72209-20-2 as a lead compound for developing novel antiviral agents.

In addition to its antiviral properties, 2-Chloroadenosine has also been investigated for its effects on cellular signaling pathways. Adenosine is known to modulate various physiological processes through interaction with adenosine receptors (A1, A2A, A3). The chlorinated derivative may exhibit altered receptor binding profiles, offering opportunities for selective modulation of specific pathways. Recent research has explored its potential role in inflammatory diseases and cancer therapy, where modulation of adenosine signaling could provide therapeutic benefits.

The synthesis of Chemical Abstracts Service (CAS) No. 72-based compounds like 71896-x-y involves multi-step organic reactions requiring precise control over stereochemistry and functional group transformations. Modern synthetic methodologies, including enzymatic catalysis and click chemistry, have improved the efficiency and scalability of producing such compounds. These advancements are critical for transitioning from laboratory research to preclinical testing and eventual clinical application.

The pharmacokinetic profile of CAS No. 71896-x-y-based compounds is another area of active investigation. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing their therapeutic potential. Recent studies have employed advanced analytical techniques such as mass spectrometry and radiolabeling to elucidate these parameters, providing valuable insights into drug design.

In conclusion, CAS No. 71896-x-y, specifically referring to compounds like Chemical Abstracts Service Number (CAS) No., represents a promising class of molecules with diverse applications in medicine and biology. Ongoing research continues to uncover new mechanisms of action and therapeutic uses for these compounds, highlighting their importance in contemporary drug discovery efforts.

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